Sebacic Dihydrazide: A Comprehensive Technical Guide to its Chemical Properties and Applications
Sebacic Dihydrazide: A Comprehensive Technical Guide to its Chemical Properties and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sebacic dihydrazide (SDH), a linear aliphatic dihydrazide, has emerged as a critical molecule in materials science and pharmaceuticals due to its unique chemical properties. Characterized by two terminal hydrazide functional groups on a ten-carbon backbone, SDH serves as a highly effective cross-linking agent, curing agent, and structural modifier in a variety of systems. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and core reactivity. We will delve into the mechanistic principles behind its utility in polymer chemistry—enhancing the thermal and mechanical properties of epoxy resins and acrylic emulsions—and its growing role in biomedical applications, including the formation of hydrogels for controlled drug delivery and as a nucleating agent for biopolymers. This document consolidates field-proven insights, detailed experimental protocols, and safety considerations to serve as an authoritative resource for professionals leveraging this versatile compound in their research and development endeavors.
Introduction and Molecular Overview
Sebacic dihydrazide (CAS No. 925-83-7), also known as decanedihydrazide, is an organic compound with the molecular formula C₁₀H₂₂N₄O₂.[1][2] Structurally, it is a symmetrical molecule featuring a flexible ten-carbon aliphatic chain capped at both ends by highly reactive hydrazide functional groups (-CONHNH₂).[3][4] This bifunctional nature is the cornerstone of its utility, allowing it to act as a bridge, forming stable covalent bonds between polymer chains or other molecules.[5][6]
Its applications are diverse, ranging from industrial uses as a latent hardener for epoxy resins and a cross-linking agent for water-based acrylic emulsions to advanced biomedical roles in tissue engineering and drug delivery systems.[4][7][8] The long aliphatic backbone imparts flexibility and hydrophobicity into the final materials, while the hydrazide groups provide specific and efficient reaction pathways.[4][9]
Synthesis and Structural Elucidation
The synthesis of sebacic dihydrazide is typically achieved through the reaction of a sebacic acid derivative with hydrazine hydrate.[3] A common and efficient laboratory-scale method involves a two-step process:
-
Activation of Sebacic Acid: Sebacic acid is first converted to a more reactive derivative, such as sebacoyl chloride, by reacting it with an agent like thionyl chloride.[3]
-
Hydrazinolysis: The resulting sebacoyl chloride is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ions to form the stable dihydrazide product.[3]
Alternatively, synthesis can be performed by reacting dimethyl sebacate or other sebacic acid esters with hydrazine hydrate in a solvent like methanol.[10] Recent methods have also explored solvent-free approaches using hydrazine clathrates to yield high-purity products with minimal byproducts.[11]
Caption: General synthesis pathway for Sebacic Dihydrazide.
Physicochemical Properties
Sebacic dihydrazide is typically a white to off-white crystalline powder.[5][12] Its key physical and chemical properties are summarized in the table below, which are critical for determining its suitability for various applications, including formulation and processing conditions.
| Property | Value | Source(s) |
| CAS Number | 925-83-7 | [1][5] |
| Molecular Formula | C₁₀H₂₂N₄O₂ | [1][2] |
| Molecular Weight | 230.31 g/mol | [2][13] |
| Appearance | White to almost white crystalline powder | [5][12] |
| Melting Point | 184-186 °C | [13][14][15] |
| Boiling Point | 515.3 °C at 760 mmHg (estimated) | [12][13] |
| Density | ~1.082 g/cm³ | [12][13] |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide (DMF) | [5][12] |
| Hydrogen Bond Donors | 4 | [13] |
| Hydrogen Bond Acceptors | 4 | [13] |
Core Chemical Reactivity and Mechanisms
The versatility of SDH stems from the reactivity of its terminal hydrazide groups. These groups can participate in several important chemical reactions, making SDH a valuable component in polymer and material science.
Cross-linking via Keto-Hydrazide Chemistry
One of the primary applications of SDH is the cross-linking of water-based acrylic emulsions that incorporate a ketone-functional monomer, such as diacetone acrylamide (DAAM).[6] The cross-linking reaction occurs post-coalescence, as water evaporates from the system. The hydrazide group of SDH reacts with the ketone group of the acrylic polymer to form a stable hydrazone linkage. This "keto-hydrazide" chemistry is highly specific and proceeds efficiently at ambient temperature, creating a robust three-dimensional polymer network.[6] This process significantly enhances properties such as abrasion resistance, scrub resistance, and adhesion.[6]
Caption: Keto-Hydrazide cross-linking mechanism.
Curing Agent for Epoxy Resins
SDH acts as a latent hardener for epoxy resins.[8] Each of the two primary amine (-NH₂) groups in the SDH molecule has two reactive hydrogens, meaning the molecule has a total functionality of four.[9] These active hydrogens can react with the epoxy groups of the resin in a ring-opening addition reaction. This process typically requires elevated temperatures to initiate, which is why SDH is considered a "latent" curative, providing a long pot life at room temperature.[9] The resulting cross-linked network exhibits high thermal stability and excellent mechanical strength.[4]
Chain Extender in Polyurethanes
In polyurethane systems, dihydrazides can function as chain extenders. The primary amine groups react with isocyanate (-NCO) groups to form urea linkages.[9] This reaction is used to increase the molecular weight and toughness of the polymer. The use of dihydrazides like SDH can also improve the thermal stability and reduce the tendency for yellowing compared to traditional diamine chain extenders.[9]
Experimental Protocol: Cross-linking of a DAAM-Functional Acrylic Emulsion
This protocol provides a methodology for evaluating the cross-linking efficacy of Sebacic Dihydrazide in a water-based acrylic latex.
Objective: To prepare and characterize a cross-linked polymer film by incorporating SDH into an acrylic emulsion containing diacetone acrylamide (DAAM).
Materials and Equipment:
-
Acrylic emulsion containing a known percentage of DAAM.
-
Sebacic Dihydrazide (SDH), ≥95% purity.[1]
-
Deionized water.
-
Magnetic stirrer and stir bar.
-
Film applicator (e.g., drawdown bar) of desired thickness.
-
Glass or non-stick substrate for film casting.
-
Drying oven (optional, for accelerated curing).
-
Solvent for resistance testing (e.g., methyl ethyl ketone, MEK).
Methodology:
-
Preparation of SDH Solution:
-
Causality: SDH has low solubility in water at room temperature. To ensure homogeneous distribution in the latex, it must be pre-dissolved.
-
Weigh a stoichiometric amount of SDH relative to the DAAM content in the emulsion. The molar ratio of hydrazide groups to ketone groups is typically 1:1 for optimal cross-linking.
-
In a separate beaker, add the weighed SDH to a minimal amount of deionized water. Gentle heating (40-50 °C) and stirring may be required to fully dissolve the SDH. Cool the solution to room temperature before use.
-
-
Incorporation into Emulsion:
-
Place the acrylic emulsion in a beaker under slow, constant agitation with a magnetic stirrer.
-
Slowly add the prepared SDH solution dropwise to the vortex of the stirring emulsion.
-
Causality: Slow addition prevents localized shocking of the emulsion, which could cause coagulation.
-
Continue stirring for 15-20 minutes to ensure uniform mixing.
-
-
Film Casting and Curing:
-
Place a clean glass plate or other substrate on a level surface.
-
Apply the formulated emulsion to one end of the substrate.
-
Using a film applicator, draw down the emulsion to create a uniform wet film.
-
Allow the film to dry and cure at ambient temperature (20-25 °C) for 7 days. Alternatively, for accelerated curing, allow an initial flash-off period of 1 hour at room temperature, followed by heating in an oven at a low temperature (e.g., 50 °C) for 24 hours.
-
Causality: The cross-linking reaction begins as water evaporates and the polymer particles coalesce, bringing the ketone and hydrazide groups into proximity.
-
-
Evaluation of Cross-linking (Solvent Rub Test):
-
Self-Validation: An uncross-linked (control) film will readily dissolve or swell upon solvent exposure, while a cross-linked film will exhibit significantly improved resistance.
-
Saturate a cotton swab with MEK.
-
Rub the surface of the cured film with moderate pressure in a back-and-forth motion (one double rub).
-
Count the number of double rubs required to break through the film to the substrate. Compare this result to a control film made without SDH. A significantly higher number of rubs indicates successful cross-linking.
-
Caption: Workflow for cross-linking an acrylic emulsion with SDH.
Safety and Handling
Sebacic dihydrazide is classified as harmful if swallowed and may cause skin and eye irritation.[12][16][17] It is also considered harmful to aquatic life with long-lasting effects.[12][16]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, impervious gloves, and a lab coat when handling the powder.[17] If significant dust is generated, use a NIOSH-approved respirator.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[17] Avoid breathing dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][18] Keep in an inert atmosphere to prevent degradation.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[16] Avoid release to the environment.[16]
Conclusion
Sebacic dihydrazide is a highly functional and versatile chemical compound whose properties are dictated by its unique molecular structure. The combination of a flexible C10 aliphatic core and two reactive terminal hydrazide groups makes it an invaluable tool for polymer modification. Its efficacy as a cross-linking agent in acrylics, a latent hardener for epoxies, and a nucleating agent for biopolymers allows for significant improvements in the mechanical and thermal properties of these materials. Furthermore, its application in forming biocompatible hydrogels highlights its potential in advanced drug delivery and tissue engineering fields. A thorough understanding of its chemical reactivity, coupled with proper handling and experimental design, enables researchers and developers to fully harness the potential of this important molecule.
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